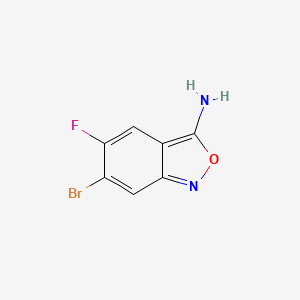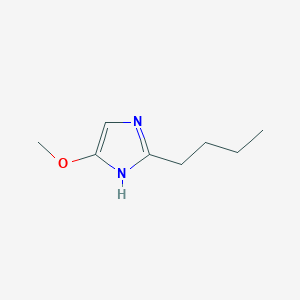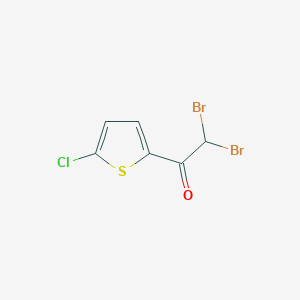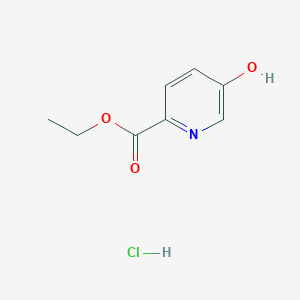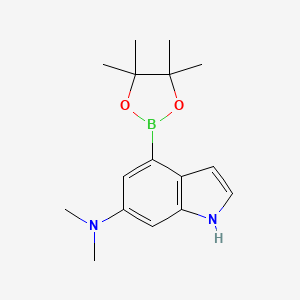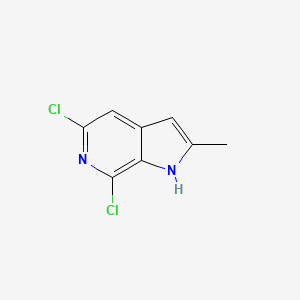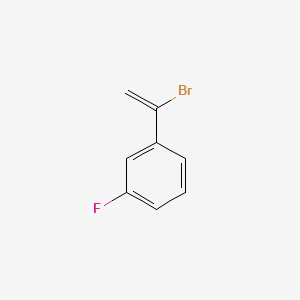
1-(1-Bromovinyl)-3-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Bromovinyl)-3-fluorobenzene is an organic compound characterized by a bromovinyl group attached to a fluorobenzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-3-fluorobenzene can be synthesized through several methods. One common approach involves the bromination of 3-fluorostyrene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high selectivity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.
化学反应分析
Types of Reactions: 1-(1-Bromovinyl)-3-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nucleophile bonds.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as halogens or hydrogen halides, resulting in the formation of dihalo or haloalkyl derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for bromination.
Palladium Catalysts: Employed in cross-coupling reactions.
Grignard Reagents: Utilized in nucleophilic substitution reactions.
Major Products:
Substituted Benzene Derivatives: Formed through substitution and coupling reactions.
Dihalo Derivatives: Resulting from addition reactions with halogens.
科学研究应用
1-(1-Bromovinyl)-3-fluorobenzene has diverse applications in scientific research:
作用机制
The mechanism of action of 1-(1-Bromovinyl)-3-fluorobenzene involves its reactivity towards various nucleophiles and electrophiles. The bromovinyl group can undergo nucleophilic substitution, leading to the formation of new carbon-nucleophile bonds. Additionally, the vinyl group can participate in electrophilic addition reactions, resulting in the formation of dihalo or haloalkyl derivatives . These reactions are facilitated by the presence of catalysts, such as palladium, which enhance the reactivity and selectivity of the compound .
相似化合物的比较
1-(1-Bromovinyl)-3-fluorobenzene can be compared with other similar compounds, such as:
1-(1-Bromovinyl)-2-fluorobenzene: Differing in the position of the fluorine atom on the benzene ring.
1-(1-Bromovinyl)-4-fluorobenzene: Another positional isomer with the fluorine atom at the para position.
1-(1-Bromovinyl)-3-chlorobenzene: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: The presence of both bromovinyl and fluorobenzene groups in this compound imparts unique reactivity and electronic properties, making it a valuable compound for various synthetic and research applications .
属性
分子式 |
C8H6BrF |
|---|---|
分子量 |
201.04 g/mol |
IUPAC 名称 |
1-(1-bromoethenyl)-3-fluorobenzene |
InChI |
InChI=1S/C8H6BrF/c1-6(9)7-3-2-4-8(10)5-7/h2-5H,1H2 |
InChI 键 |
LPENAPMADHLZJR-UHFFFAOYSA-N |
规范 SMILES |
C=C(C1=CC(=CC=C1)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


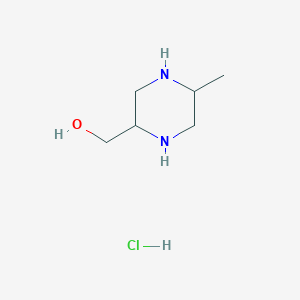
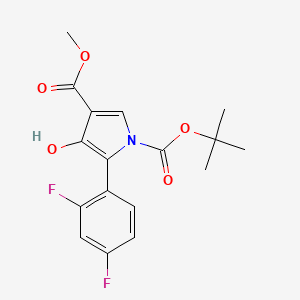
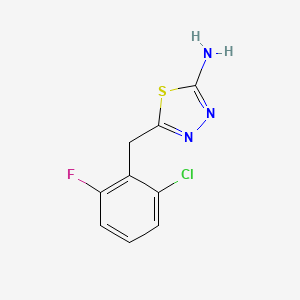

![2-(Dichloromethyl)benzo[b]thiophene](/img/structure/B13693434.png)
